

Application Notes and Protocols: Reactivity of 4-Methyl-5-nitropyridin-2-amine

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Compound of Interest

Compound Name: 4-Methyl-5-nitropyridin-2-amine

Cat. No.: B042881

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-5-nitropyridin-2-amine (CAS: 21901-40-6) is a key chemical intermediate in the synthesis of a variety of biologically active molecules and fine chemicals.^{[1][2]} Its structure, featuring an electron-donating amino group and an electron-withdrawing nitro group on a pyridine scaffold, imparts a unique reactivity profile. This document provides a detailed overview of the reactions of **4-methyl-5-nitropyridin-2-amine** with electrophiles and nucleophiles, including experimental protocols and quantitative data.

Physicochemical Properties

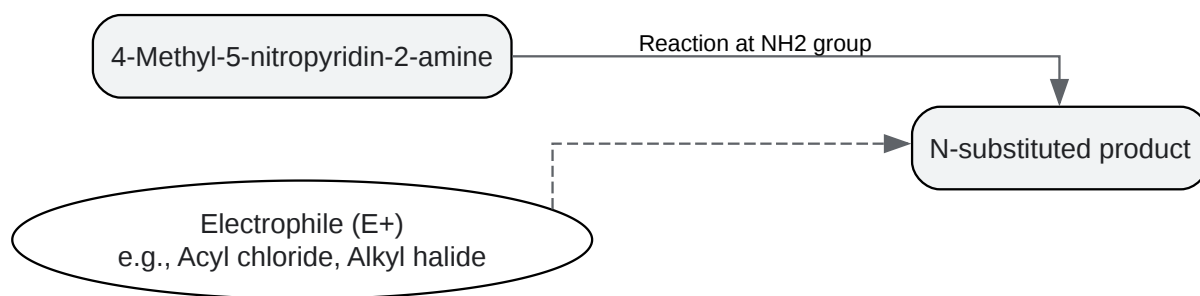
A summary of the key physicochemical properties of **4-methyl-5-nitropyridin-2-amine** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[3]
Molecular Weight	153.14 g/mol	[3][4]
Melting Point	223-225 °C	[4]
IUPAC Name	4-methyl-5-nitropyridin-2-amine	[3]
CAS Number	21901-40-6	[3]

Reactivity with Electrophiles

The primary site of electrophilic attack on **4-methyl-5-nitropyridin-2-amine** is the exocyclic amino group at the C2 position. This group is nucleophilic and can readily react with a variety of electrophiles. Common electrophilic reactions include acylation and alkylation.[1] The pyridine ring itself is deactivated towards electrophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group.

General Reaction Pathway with Electrophiles



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Caption: Reaction of the amino group with an electrophile.

Protocol 1: Acylation of 4-Methyl-5-nitropyridin-2-amine

This protocol describes a general procedure for the acylation of the 2-amino group.

Materials:

- **4-Methyl-5-nitropyridin-2-amine**
- Acetyl chloride (or other acylating agent)
- Pyridine (or other non-nucleophilic base)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

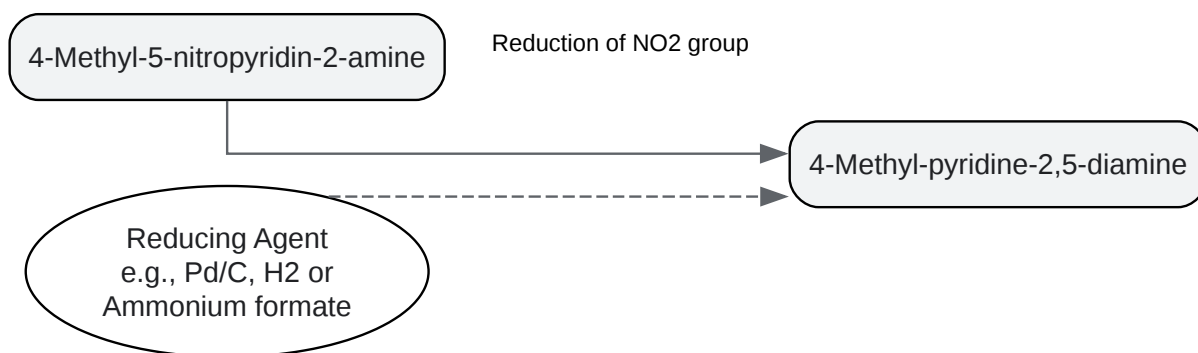
- Dissolve **4-methyl-5-nitropyridin-2-amine** (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

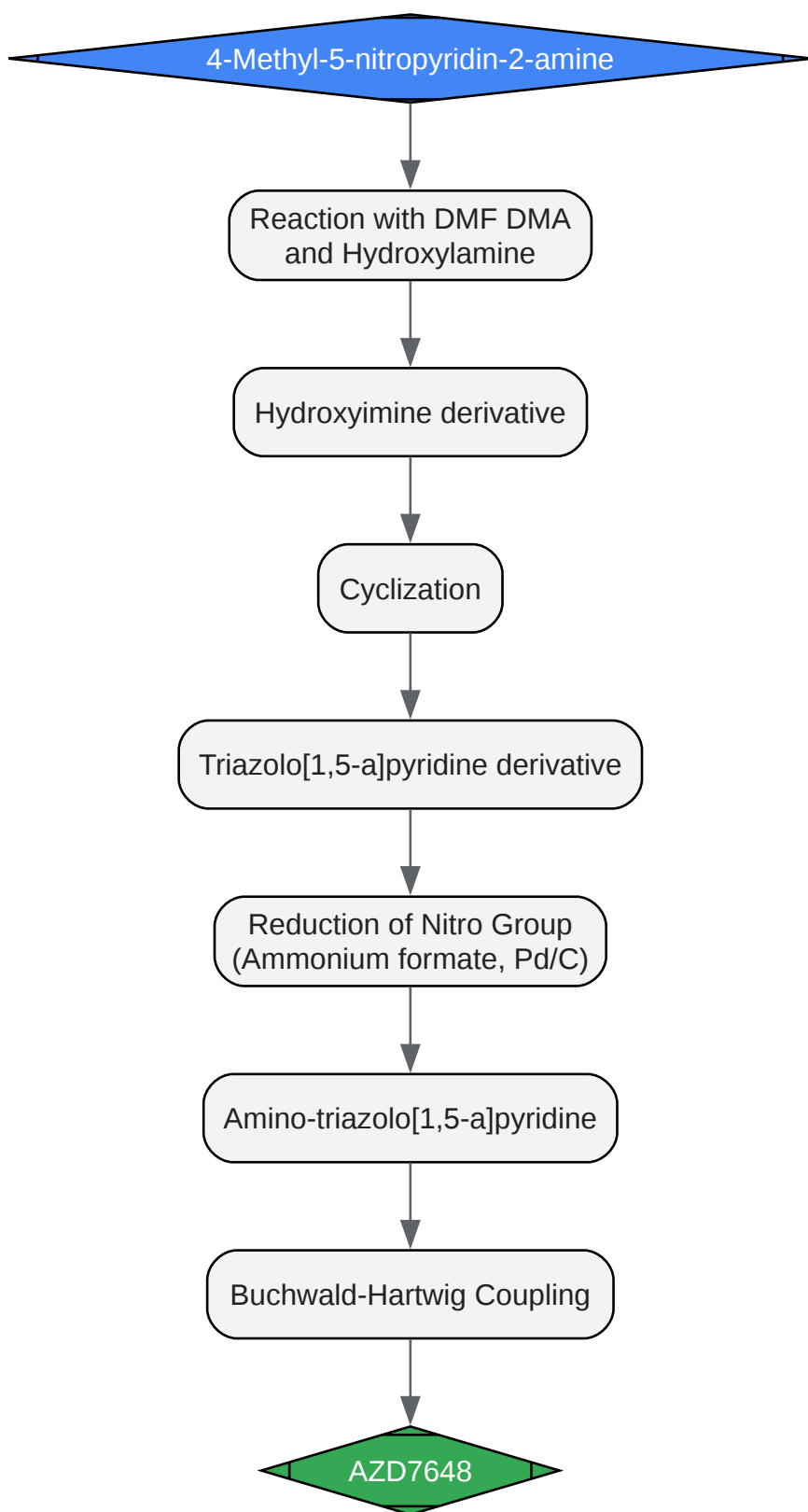
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the N-acetylated product.

Reactivity with Nucleophiles

The electron-deficient nature of the pyridine ring, enhanced by the C5-nitro group, makes **4-methyl-5-nitropyridin-2-amine** and its derivatives susceptible to nucleophilic attack. The most common reaction with nucleophiles is the reduction of the nitro group to an amine. This transformation is a critical step in the synthesis of various bioactive molecules.^[5] While nucleophilic aromatic substitution (S_NAr) is a known reaction for nitropyridines, specific examples for the displacement of the nitro group on this particular molecule are less common, with reduction being the predominant pathway.^{[6][7]}

General Reaction Pathway with Nucleophiles





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